molecular formula C11H13NO2 B064363 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid CAS No. 184163-26-6

4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B064363
CAS No.: 184163-26-6
M. Wt: 191.23 g/mol
InChI Key: XULBTYRZTZYIRG-UHFFFAOYSA-N
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Description

4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H13NO2 It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and contains both an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves the reduction of 1-naphthoic acid followed by amination. One common method is the catalytic hydrogenation of 1-naphthoic acid to produce 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, which is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and scalable production. The purity and yield of the final product are critical factors in industrial settings, and optimization of reaction conditions is essential.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions. These properties make it a versatile compound in various biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activity

4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (C11H13NO2) is a significant organic compound derived from naphthalene. This compound features both an amino group and a carboxylic acid group, which contribute to its diverse biological activities. It has been the subject of various studies exploring its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C11H13NO2
  • Molecular Weight : 189.23 g/mol
  • CAS Number : 184163-26-6

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules through hydrogen bonding and acid-base reactions. The presence of the amino group enhances its nucleophilicity, allowing it to participate in biochemical pathways that may influence cellular functions.

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit anti-inflammatory effects. Studies involving animal models have shown that these compounds can reduce inflammation markers and alleviate symptoms associated with inflammatory diseases .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Notably, it has shown efficacy against breast and prostate cancer cells .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound. It appears to exert protective effects on neuronal cells under oxidative stress conditions by modulating apoptotic pathways and enhancing cellular antioxidant defenses .

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of various naphthalene derivatives, including this compound. The results indicated a significant reduction in pro-inflammatory cytokines in treated groups compared to controls, suggesting a promising therapeutic potential for inflammatory disorders.

Study 2: Anticancer Activity

In a study conducted by Smith et al., the effects of this compound on human cancer cell lines were assessed. The compound demonstrated a dose-dependent inhibition of cell growth in MCF-7 (breast cancer) and PC3 (prostate cancer) cells with IC50 values of 15 µM and 20 µM respectively. The study concluded that further investigation into its mechanism could lead to novel cancer therapies .

Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings revealed that pre-treatment with this compound significantly reduced neuronal cell death and improved survival rates in cultured neurons exposed to oxidative stressors .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compound Amino and carboxylic groups on naphthalene ringAnti-inflammatory; Anticancer; Neuroprotective
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid Lacks amino groupLimited biological activity
1-Amino-5,6,7,8-tetrahydronaphthalene Lacks carboxylic acid groupModerate reactivity

Properties

IUPAC Name

4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h5-6H,1-4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULBTYRZTZYIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622504
Record name 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184163-26-6
Record name 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Nitro-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid is described in Chem. Pharm. Bull., 1984, 32, 3968. The hydrogenation of 1.48 g of this nitro derivative is performed in methanol in the presence of Raney® nickel. After 4 hours with stirring, the catalyst is filtered off, the mixture is evaporated to dryness and the residue is taken up with ether and filtered off to obtain 1 g of the expected product. m.p.=180° C. (dec.).
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